

# Application Note: High-Purity Recrystallization of 3-Chloro-N-(4-hydroxyphenyl)propanamide

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## Compound of Interest

Compound Name:	3-chloro-N-(4-hydroxyphenyl)propanamide
CAS No.:	19314-10-4
Cat. No.:	B106145

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## Introduction & Chemical Context

**3-chloro-N-(4-hydroxyphenyl)propanamide** (CAS: 19314-10-4) is a critical intermediate in the synthesis of hypoxia-inducible factor-2 $\alpha$  (HIF-2 $\alpha$ ) inhibitors, such as Belzutifan, and various heterocyclic pharmaceutical scaffolds.

Synthesized typically via the N-acylation of 4-aminophenol with 3-chloropropanoyl chloride or 3-chloropropanoic acid, the crude product often presents specific purification challenges:

- **Oxidative Instability:** The phenolic moiety is susceptible to oxidation, leading to quinone-like impurities that impart a pink-to-brown discoloration.
- **Regioselectivity Byproducts:** Competitive O-acylation can occur, generating ester impurities.
- **Hydrolytic Sensitivity:** The alkyl chloride terminus is moderately reactive; prolonged exposure to hot aqueous bases must be avoided to prevent hydrolysis to the alcohol or cyclization.

This protocol details a dual-solvent recrystallization strategy designed to maximize yield while effectively sequestering polar aminophenol residues and non-polar bis-acylated byproducts.

## Chemical Structure & Properties[1][2][3][4]

Property	Data
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>
Molecular Weight	199.63 g/mol
Target Melting Point	150–155 °C [1]
Appearance	White to off-white crystalline solid
Solubility Profile	Soluble in Ethanol, MeOH, EtOAc; Sparingly soluble in Water, Hexanes.[1]

## Strategic Solvent Selection

The selection of the Ethanol/Water system is driven by the Hansen Solubility Parameters (HSP) of the solute and impurities.

- Ethanol (Solvent A): solubilizes the amide via hydrogen bonding and dipole interactions. It has high capacity for the target molecule at elevated temperatures.
- Water (Anti-solvent B): Acts as a powerful anti-solvent for the lipophilic chloropropyl chain while retaining the highly polar unreacted 4-aminophenol and inorganic salts (e.g., HCl salts) in the mother liquor.

Alternative System: For anhydrous crude material containing significant non-polar impurities (O-acylated byproducts), an Ethyl Acetate/Heptane system is a viable alternative. However, the Ethanol/Water system is preferred for color removal.

## Detailed Recrystallization Protocol

### Reagents & Equipment[5][6][7]

- Crude Material: **3-chloro-N-(4-hydroxyphenyl)propanamide** (Assumed purity >85%).
- Solvent A: Ethanol (Absolute or 95%).
- Anti-Solvent B: Deionized Water.

- Decolorizing Agent: Activated Charcoal (Norit® or equivalent) - Optional but recommended for pink/brown crude.
- Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, hot plate, vacuum filtration setup (Buchner funnel).

## Step-by-Step Methodology

### Phase 1: Dissolution and Decolorization[2]

- Charge: Place 10.0 g of crude **3-chloro-N-(4-hydroxyphenyl)propanamide** into a 250 mL round-bottom flask.
- Solvent Addition: Add 40 mL of Ethanol.
- Heating: Heat the mixture to reflux (~78 °C) with stirring. The solid should dissolve completely.[2] If not, add Ethanol in 5 mL increments until dissolution is achieved.
  - Note: Do not exceed 10 mL solvent per gram of solute to ensure high recovery.
- Carbon Treatment (Critical for Color): If the solution is colored (pink/brown), remove from heat source, wait 30 seconds for boiling to subside, and carefully add 0.5 g (5 wt%) activated charcoal. Return to reflux for 5–10 minutes.
- Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove charcoal and mechanical impurities. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

### Phase 2: Nucleation and Growth

- Reheating: Return the filtrate to a gentle boil.
- Anti-Solvent Addition: Slowly add hot Deionized Water dropwise via an addition funnel or pipette.
  - Endpoint: Continue addition until a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.
  - Clarification: Add a few drops of Ethanol to just clear the turbidity.

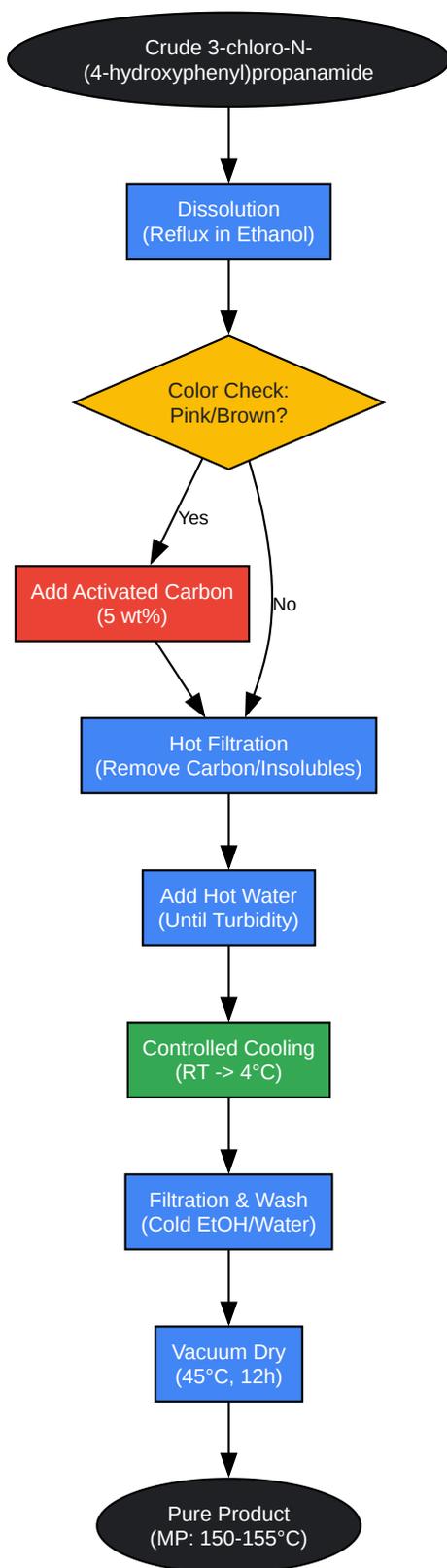
- **Controlled Cooling:** Remove the flask from the heat source. Allow it to cool to room temperature undisturbed on a cork ring or wood block.
  - **Mechanism:**<sup>[1]</sup><sup>[2]</sup> Rapid cooling leads to oiling out (liquid-liquid phase separation). Slow cooling promotes the formation of defined needles or plates.
- **Crystallization:** Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

### Phase 3: Isolation and Drying

- **Filtration:** Collect the crystals via vacuum filtration using a Buchner funnel.
- **Washing:** Wash the filter cake with a cold (0 °C) mixture of Ethanol/Water (1:1 ratio, approx. 20 mL) to displace mother liquor containing oxidized impurities.
- **Drying:** Dry the solid in a vacuum oven at 45 °C for 12 hours.
  - **Caution:** Avoid temperatures >60 °C during drying to prevent potential degradation of the alkyl chloride.

## Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the purification process.



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Figure 1: Decision-tree workflow for the purification of **3-chloro-N-(4-hydroxyphenyl)propanamide**, highlighting the optional decolorization step.

## Quality Control & Troubleshooting

### System Suitability Criteria

Upon isolation, the material must meet the following specifications to be released for downstream synthesis:

Test	Specification	Method
Appearance	White crystalline powder	Visual
Melting Point	150.0 – 155.0 °C	Capillary MP Apparatus [1][2]
Purity (HPLC)	> 98.5% Area	C18 Column, ACN/Water gradient
Loss on Drying	< 0.5%	Gravimetric

## Troubleshooting Guide

### Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

- Cause: The temperature dropped too quickly, or the solvent mixture became too water-rich while still hot.
- Remedy: Reheat to reflux to redissolve the oil. Add a small amount of Ethanol. Allow to cool much more slowly, potentially wrapping the flask in foil or a towel. Seed crystals may be added at ~40 °C.

### Issue 2: Persistent Pink Color

- Cause: High levels of quinone oxidation byproducts.
- Remedy: Repeat the recrystallization, but ensure the "Hot Filtration" step is performed strictly. Increase activated carbon load to 10 wt%. Ensure the wash solvent is very cold to prevent redissolving impurities.

Issue 3: Low Yield (<60%)

- Cause: Too much solvent used during dissolution.
- Remedy: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and induce a second crop of crystals. Note: Second crop purity must be verified independently.

## References

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